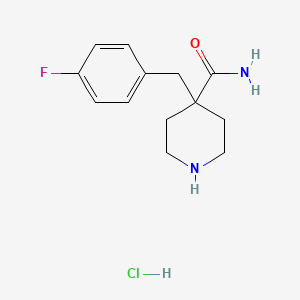

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR :

- Piperidine protons : Axial and equatorial protons resonate between δ 1.5–3.0 ppm, with coupling patterns reflecting chair conformation.

- 4-Fluorobenzyl aromatic protons : Ortho to fluorine (δ ~7.2–7.4 ppm, $$^3J_{H-F}$$ = 8–10 Hz); meta protons appear as a doublet (δ ~6.9–7.1 ppm).

- Amide NH$$_2$$ : Broad singlet near δ 6.8–7.5 ppm (exchangeable protons).

$$^{13}$$C NMR :

Infrared (IR) Spectroscopy

Raman Spectroscopy

- Aromatic ring vibrations : Peaks at 1600 cm$$^{-1}$$ (C=C stretching).

- Amide bands : 1570 cm$$^{-1}$$ (N–H bending) and 1730 cm$$^{-1}$$ (C=O stretching).

Tautomeric and Conformational Dynamics

The compound exhibits limited tautomerism due to the stability of the amide group. Resonance delocalization between the carbonyl and NH group enforces planarity, minimizing tautomeric shifts.

Conformational analysis :

- Piperidine ring : Adopts a chair conformation, with the bulky 4-fluorobenzyl group in the equatorial position to minimize steric strain.

- Benzyl substituent : Free rotation around the CH$$_2$$-piperidine bond allows multiple rotamers, though steric hindrance from the fluorine atom may restrict mobility.

- Amide group : The sp$$^2$$-hybridized carbonyl carbon restricts rotation, stabilizing a trans configuration.

Molecular dynamics simulations of similar piperidine derivatives suggest that the hydrochloride salt enhances rigidity by immobilizing the protonated nitrogen.

Properties

Molecular Formula |

C13H18ClFN2O |

|---|---|

Molecular Weight |

272.74 g/mol |

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H17FN2O.ClH/c14-11-3-1-10(2-4-11)9-13(12(15)17)5-7-16-8-6-13;/h1-4,16H,5-9H2,(H2,15,17);1H |

InChI Key |

JGPAPXLRRKBWEK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC2=CC=C(C=C2)F)C(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Tetrahydropyridine Precursors

Procedure :

- Starting Material : 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is subjected to catalytic hydrogenation.

- Conditions :

- Outcome : Hydrogenation reduces the tetrahydropyridine ring to piperidine, yielding 4-(4-fluorobenzyl)piperidine.

- Functionalization :

- Carboxylic Acid Introduction : The piperidine intermediate is treated with chloroacetyl chloride in the presence of NaH, followed by hydrolysis to form the carboxylic acid.

- Amidation : The acid reacts with ammonium chloride or primary amines using coupling agents (e.g., HATU, EDCI) to form the amide.

- Salt Formation : The free base is treated with HCl in ether or methanol to yield the hydrochloride salt.

Ugi Multicomponent Reaction (Ugi-4CR)

Procedure :

- Components :

- Conditions :

- Outcome : Forms a 1,4,4-trisubstituted piperidine scaffold with an amide group.

- Post-Ugi Modifications :

Nucleophilic Substitution on Piperidine-4-carbonitrile

Procedure :

- Starting Material : Piperidine-4-carbonitrile is treated with 4-fluorobenzyl bromide.

- Conditions :

- Hydrolysis : The nitrile group is converted to carboxylic acid using concentrated HCl or H₂SO₄.

- Amidation : The acid is reacted with NH₃ in the presence of CDI (1,1'-carbonyldiimidazole).

- Salt Formation : HCl gas is bubbled through the amide solution in diethyl ether.

Yield : 60–75% (over four steps).

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrogenation | 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-THP | Hydrogenation, amidation, salt | 70–85% | High purity; scalable | Requires high-pressure equipment |

| Ugi-4CR | 4-Fluorobenzylamine, piperidone | One-pot synthesis, salt formation | 50–65% | Atom-economical; diverse substituents | Low yield for bulk production |

| Nucleophilic Substitution | Piperidine-4-carbonitrile | Alkylation, hydrolysis, amidation | 60–75% | Commercially available starting material | Multi-step purification required |

Industrial-Scale Considerations

Catalyst Recycling in Hydrogenation

Green Chemistry in Ugi-4CR

- Solvent-Free Conditions : Mechanochemical grinding of reagents enhances sustainability.

- Biocatalytic Amidation : Lipases (e.g., Candida antarctica) enable mild amidation without coupling agents.

Quality Control and Characterization

Analytical Data

- Melting Point : 178–180°C (decomposition).

- ¹H NMR (D₂O) : δ 7.25–7.15 (m, 2H, Ar-H), 7.05–6.95 (m, 2H, Ar-H), 3.80–3.60 (m, 2H, CH₂), 3.20–3.00 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, CH₂).

- HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Solutions

Regioselectivity in Alkylation

- Issue : Competing N- and C-alkylation in piperidine systems.

- Solution : Use bulky bases (e.g., LDA) to favor C-alkylation.

Amide Hydrolysis During Salt Formation

- Issue : HCl may hydrolyze the amide group.

- Solution : Conduct salt formation at 0–5°C with controlled HCl addition.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme interactions and receptor binding.

Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The nature of the benzyl substituent significantly impacts physicochemical and biological properties. Key analogues include:

Key Observations :

Functional Group Modifications on the Piperidine Ring

The functional group at the 4-position of the piperidine ring dictates reactivity and bioavailability:

Key Observations :

Key Observations :

- The hydrochloride salt form (common across analogues) ensures consistent solubility profiles .

Biological Activity

4-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid amide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

- Molecular Formula : C13H18ClFN2O

- CAS Number : 1283720-14-8

- Chemical Structure : The compound features a piperidine ring substituted with a fluoro-benzyl group and a carboxylic acid amide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to cancer progression.

Inhibition of Monoacylglycerol Lipase (MAGL)

Research indicates that derivatives of piperidine, including the target compound, exhibit inhibitory effects on MAGL, an enzyme that regulates endocannabinoid levels. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has implications for pain management and cancer therapy.

Biological Activity Overview

The compound has shown promising results in various studies, particularly in the following areas:

Anticancer Activity

-

Cell Line Studies :

- The compound exhibits antiproliferative effects on several cancer cell lines, including human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM, indicating significant cytotoxicity compared to non-cancerous cells .

- A more potent derivative demonstrated an IC50 value as low as 0.84 µM against MAGL, showcasing its potential as a selective inhibitor with anticancer properties .

- Mechanistic Insights :

Neuroprotective Effects

The compound's ability to modulate endocannabinoid levels suggests potential applications in treating neurodegenerative diseases. By inhibiting MAGL, it may help alleviate symptoms associated with conditions like Alzheimer's disease by enhancing neuroprotective signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, including the target compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.